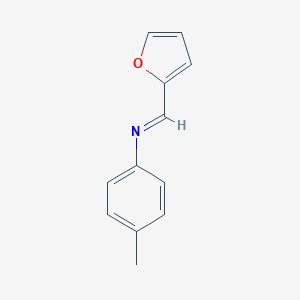

N-furfurylidene-p-toluidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)-N-(4-methylphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEJSIQDHCQUSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358485 | |

| Record name | N-furfurylidene-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13060-72-5 | |

| Record name | N-furfurylidene-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(FURFURYLIDENE)-P-TOLUIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Elucidation of N Furfurylidene P Toluidine

Classical Condensation Pathways for Imine Synthesis

The traditional approach to synthesizing N-furfurylidene-p-toluidine involves the direct condensation of p-toluidine (B81030) with furfural (B47365), typically by refluxing the reactants in an organic solvent. The formation of the imine is a reversible reaction, and often, water is removed to drive the equilibrium toward the product side.

The efficiency and yield of this compound synthesis are highly dependent on the careful optimization of several reaction parameters. These include temperature, reaction time, and the stoichiometric ratio of the reactants.

Stoichiometry: The reaction is typically performed with an equimolar ratio (1:1) of furfural and p-toluidine. orgsyn.org However, in some cases, a slight excess of one reactant may be used to ensure the complete conversion of the other. The specific ratio is often determined empirically to maximize yield and minimize unreacted starting materials.

Temperature and Time: The reaction rate is directly influenced by temperature. Classical methods often involve heating the reaction mixture to the boiling point of the chosen solvent to ensure a reasonable reaction rate. The optimal reaction time is determined by monitoring the reaction's progress, often through techniques like Thin-Layer Chromatography (TLC), until the starting materials are consumed.

Table 1: Illustrative Optimization of Reaction Parameters for this compound Synthesis

| Entry | Molar Ratio (Furfural:p-Toluidine) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:1 | 25 | 24 | 65 |

| 2 | 1:1 | 80 | 4 | 88 |

| 3 | 1:1.1 | 80 | 4 | 92 |

| 4 | 1:1 | 100 | 2 | 90 |

This table presents illustrative data to show the effect of changing reaction parameters.

Catalytic Enhancements in Acid-Mediated Condensation Reactions

The condensation reaction to form this compound can be significantly accelerated by the use of catalysts. Acid catalysts are most commonly employed to protonate the carbonyl oxygen of furfural, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of p-toluidine.

A variety of acid catalysts can be utilized, with p-toluenesulfonic acid (p-TSA) being a common and effective choice for imine synthesis. mobt3ath.comnih.gov The catalytic amount required is typically small, and its presence can dramatically reduce reaction times and improve yields. Other organic catalysts, such as benzophenone, have also been reported for related acylation reactions involving p-toluidine, highlighting the potential for metal-free catalytic systems. ijsrst.com

Table 2: Effect of Acid Catalysis on the Synthesis of this compound

| Entry | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | None | 12 | 75 |

| 2 | p-TSA (catalytic) | 2 | 94 |

| 3 | Glacial Acetic Acid (catalytic) | 3 | 91 |

This table illustrates the typical enhancement in reaction efficiency with the addition of an acid catalyst.

Green Chemistry Approaches to Sustainable Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for synthesizing Schiff bases like this compound. researchgate.net These approaches aim to reduce the use of hazardous organic solvents and minimize energy consumption.

A key aspect of green synthesis is the replacement of toxic and volatile organic solvents (like benzene (B151609) or methanol) with more benign alternatives. chemsociety.org.ng Ethanol and water, either alone or in mixtures, have proven to be effective media for the synthesis of toluidine-derived Schiff bases. chemsociety.org.ngchemsociety.org.ng These solvent systems are not only less toxic but also offer advantages such as high yields, short reaction times, and simplified work-up procedures. chemsociety.org.ng Some studies have even explored using natural acid catalysts, such as the citric acid present in lemon juice, in aqueous media to promote the reaction. icm.edu.pl

Table 3: Comparison of Different Solvent Systems in the Synthesis of this compound

| Entry | Solvent System | Reaction Time | Yield (%) | Environmental Note |

| 1 | Benzene | 5 h | 85 | Volatile Organic Compound (VOC) |

| 2 | Methanol | 4 h | 88 | Toxic |

| 3 | Ethanol | 2 h | 92 | Green Solvent |

| 4 | Ethanol/Water (1:1) | 1.5 h | 95 | Green Solvent |

| 5 | Water (with natural catalyst) | 3 h | 90 | Most Benign Solvent |

This table compares conventional toxic solvents with greener alternatives.

Energy Efficiency Considerations in Synthesis (e.g., Microwave Irradiation)

To improve energy efficiency, alternative energy sources to conventional heating have been investigated. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. nih.govrsc.org Microwave irradiation can drastically reduce reaction times from several hours to just a few minutes, often leading to cleaner reactions and higher yields. researchgate.net For instance, related syntheses involving p-toluidine have seen reaction times drop from 5-6 hours under conventional heating to 5-10 minutes using microwave irradiation. researchgate.net Other energy-efficient techniques include the use of ultrasound (sonication) and solvent-free methods like grinding the reactants together at room temperature. researchgate.neticm.edu.pl

Table 4: Comparison of Energy Sources for the Synthesis of this compound

| Method | Reaction Time | Yield (%) | Energy Input |

| Conventional Reflux | 4 - 6 hours | ~88% | High (sustained heating) |

| Microwave Irradiation | 5 - 10 minutes | >90% | Low (short duration) |

| Ultrasound-Assisted | 15 - 30 minutes | ~92% | Moderate |

| Solvent-Free Grinding | 10 - 15 minutes | ~96% | Very Low (mechanical energy) |

This table compares the efficiency of different energy input methods.

Investigation of Reaction Kinetics and Thermodynamic Profiles

Understanding the reaction kinetics and thermodynamics is crucial for fully optimizing the synthesis of this compound. Kinetic studies, which investigate the rate of the reaction, are typically conducted under pseudo-first-order conditions to determine the reaction's dependence on the concentration of each reactant and catalyst. ijsrp.org

Nucleophilic addition of the amine (p-toluidine) to the carbonyl carbon (of furfural) to form a carbinolamine intermediate.

Dehydration of the carbinolamine to form the final imine product (this compound) and water.

Computational studies, specifically using density functional theory (DFT), have provided deeper insights into the reaction mechanism, particularly in the absence of a strong acid catalyst. peerj.com These studies suggest that in apolar conditions, a second molecule of the amine (p-toluidine) can act as a catalyst to facilitate the initial addition step by stabilizing the transition state. peerj.com Furthermore, the same study proposes that the dehydration step, which has a high energy barrier, can be effectively catalyzed by trace amounts of protonated amine, which can be generated via the auto-protolysis of the amines themselves without needing an external acid source. peerj.com From a thermodynamic standpoint, the removal of the water byproduct is a common strategy used to shift the reaction equilibrium to favor the formation of the this compound product, in accordance with Le Châtelier's principle.

Influence of Electronic and Steric Effects on Reaction Rate

The rate of formation for this compound is intrinsically linked to the electronic properties and spatial arrangement of its precursors, furfural and p-toluidine. The core reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. peerj.com

Electronic Effects:

Steric Effects:

Steric hindrance can play a significant role in determining reaction rates, particularly in aromatic systems. numberanalytics.com In the case of p-toluidine, the methyl group is located at the para-position, which is distant from the reacting amino group. gauthmath.com This positioning ensures that the methyl group does not physically obstruct the approach of the furfural molecule to the reaction site. This lack of significant steric hindrance is a key advantage. In contrast, an isomer like ortho-toluidine, where the methyl group is directly adjacent to the amino group, would present considerable steric repulsion, hindering the formation of the necessary transition state and slowing the reaction. gauthmath.comnumberanalytics.com Therefore, the combination of electronic activation from the para-methyl group and the absence of notable steric hindrance makes p-toluidine a particularly suitable reactant for the efficient synthesis of the corresponding Schiff base.

Equilibrium Studies and Product Yield Optimization

The synthesis of this compound is a reversible condensation reaction that results in the formation of the imine (Schiff base) and water. nih.govpeerj.com To achieve a high yield of the desired product, the reaction equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is most commonly accomplished by removing the water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus or by including a dehydrating agent in the reaction mixture.

Optimization of the product yield also involves careful control of several reaction parameters, including reactant concentration, pH, and temperature.

Reactant Concentration: The relative concentrations of the aldehyde and amine can significantly impact product yield. In a study of the analogous reaction between p-toluidine and 5-hydroxymethylfurfural (B1680220) (HMF), it was observed that increasing the concentration of p-toluidine led to a greater formation of the Schiff base product. ikm.org.my The yield increases until the limiting reactant (HMF) is consumed, at which point the reaction plateaus. ikm.org.my

Table 1: Effect of p-Toluidine Concentration on Schiff Base Formation

Data derived from analogous reactions described in the literature. ikm.org.my

| Relative Concentration of p-Toluidine | Observed Product Yield |

|---|---|

| Low | Low |

| Medium | Medium |

| High | High (approaching maximum) |

| Excess | Plateau at maximum |

Influence of pH: The formation of Schiff bases is highly sensitive to pH. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack. However, if the pH is too low, the amine reactant will be protonated to form an ammonium (B1175870) salt (R-NH₃⁺), which is not nucleophilic, thereby inhibiting the reaction. Conversely, at high pH, there is insufficient acid catalyst to activate the aldehyde. Studies on the reaction of p-toluidine with a furfural derivative found that the optimal response was achieved at a pH of 3.0. ikm.org.my

Table 2: Effect of pH on Schiff Base Formation

Data based on findings for the reaction of p-toluidine with a furfural derivative. ikm.org.my

| pH Level | Relative Reaction Rate/Yield | Rationale |

|---|---|---|

| < 3.0 (Highly Acidic) | Low | Amine is protonated and non-nucleophilic. |

| 3.0 (Optimal) | High | Balance between aldehyde activation and amine nucleophilicity. |

| > 3.0 (Weakly Acidic to Alkaline) | Low to Moderate | Insufficient acid catalysis to activate the aldehyde carbonyl group. |

Influence of Temperature: As with most chemical reactions, temperature affects the rate of formation of this compound. Increasing the temperature generally increases the reaction rate, helping to overcome the activation energy barrier. Optimization studies for the production of furfural itself have identified specific temperatures (e.g., 140°C) to maximize yield, and similar considerations apply to its subsequent reactions. researchgate.net The condensation to form the Schiff base is typically carried out with heating to ensure a reasonable reaction time and to facilitate the removal of water. znaturforsch.com

Advanced Structural Characterization and Conformational Analysis of N Furfurylidene P Toluidine

High-Resolution Spectroscopic Fingerprinting

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of N-furfurylidene-p-toluidine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular framework, functional groups, and electronic system of the compound.

Infrared (IR) Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The spectrum displays a strong absorption band characteristic of the azomethine (C=N) group, which is a definitive marker for Schiff base formation. lifesciencesite.com This C=N stretching vibration is typically observed in the 1600-1630 cm⁻¹ region. lifesciencesite.com Other significant bands include those for aromatic C=C stretching, C-H stretching of the aromatic and furan (B31954) rings, and the C-O-C stretching of the furan moiety. libretexts.orgmsu.edu

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| C=N Stretch | Azomethine (Imine) | 1600 - 1630 |

| C=C Stretch | Aromatic/Furan Ring | 1450 - 1600 |

| C-O-C Stretch | Furan Ring | 1000 - 1300 |

| C-H Stretch | Aromatic/Furan | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands in the UV region, arising from its extensive conjugated system that includes the p-toluidine (B81030) ring, the furan ring, and the linking azomethine group. The observed absorptions are primarily due to π→π* and n→π* electronic transitions. uomustansiriyah.edu.iq The high-intensity bands are assigned to π→π* transitions within the conjugated π-electron system, while the lower-intensity, longer-wavelength bands can be attributed to n→π* transitions involving the non-bonding electrons on the imine nitrogen. uomustansiriyah.edu.iqresearchgate.net The presence of the furan ring and the p-tolyl group extends the conjugation compared to simpler Schiff bases, resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths. For comparison, p-toluidine itself has a λ_max of 235 nm. askfilo.com The extended conjugation in this compound is expected to shift this absorption to well above 300 nm.

| Electronic Transition | Associated Chromophore | Typical Wavelength Region (nm) |

| π→π | Conjugated imine and aromatic/furan system | 250 - 350 |

| n→π | Azomethine (C=N) | > 350 |

Single Crystal X-ray Diffraction for Definitive Molecular Architecture

The analysis of analogous crystal structures reveals well-defined ranges for the key geometric parameters of this compound. The central C=N imine double bond is expected to have a length of approximately 1.27-1.28 Å, which is typical for Schiff bases and confirms its double bond character. researchgate.netsemanticscholar.org The molecule is anticipated to be non-planar, with significant twisting around the single bonds connecting the planar furan and toluidine rings to the azomethine linker. This twisting is quantified by torsional angles.

Table 1: Expected Bond Lengths for this compound Based on Analogous Structures Note: These are representative values from similar reported structures and not experimentally determined values for this compound.

| Bond | Expected Length (Å) | Source(s) |

|---|---|---|

| C=N (Imine) | 1.27 - 1.28 | researchgate.netsemanticscholar.org |

| C-N (Imine-Toluidine) | 1.42 - 1.45 | semanticscholar.orgpensoft.net |

| C-C (Furan-Imine) | 1.44 - 1.46 | semanticscholar.org |

| C-O (Furan) | 1.36 - 1.37 | semanticscholar.org |

Table 2: Expected Bond and Torsional Angles for this compound Based on Analogous Structures Note: These are representative values from similar reported structures and not experimentally determined values for this compound.

| Angle | Definition | Expected Value (°) | Source(s) |

|---|---|---|---|

| C-N=C (Imine) | Bond angle around the imine nitrogen | ~117 - 120 | semanticscholar.org |

| N=C-C (Imine) | Bond angle around the imine carbon | ~120 - 123 | semanticscholar.org |

| C-C-N=C | Torsional angle defining the twist of the toluidine ring | ~170 - 180 | semanticscholar.org |

| C-O-C=C | Torsional angle within the furan ring | ~0 - 1 | semanticscholar.org |

The way this compound molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. doaj.orgnih.gov Given the molecular structure, several types of interactions are expected to play a crucial role.

Hydrogen Bonding: Although lacking strong hydrogen bond donors like -OH or -NH2, the molecule can participate in weaker C-H···O and C-H···N hydrogen bonds. semanticscholar.org The furan oxygen and the imine nitrogen are potential hydrogen bond acceptors, interacting with aromatic or methyl C-H groups from neighboring molecules. These interactions link molecules into extended chains or layers. semanticscholar.org

π-π Stacking: The presence of two aromatic systems (the furan and toluidine rings) makes π-π stacking a significant contributor to crystal stability. doaj.org In related structures, these interactions are common, with centroid-to-centroid distances between rings typically falling in the range of 3.5 to 3.8 Å. semanticscholar.orgdoaj.org These interactions would likely cause the molecules to stack in offset or slipped arrangements to minimize repulsion.

The interplay of these weak forces dictates the final, most thermodynamically stable crystal packing arrangement.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. No studies on the polymorphism of this compound have been reported. However, the potential for polymorphism exists due to the molecule's conformational flexibility. Different torsional angles between the ring systems could be "frozen" in the solid state, leading to conformational polymorphs with different packing arrangements and physical properties. The existence of multiple independent molecules in the asymmetric unit of related structures (Z' > 1) suggests that the molecule can adopt slightly different conformations that are close in energy, a common precursor to polymorphism. nih.govresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Elucidation of Molecular Conformation and Isomerism in Solution and Solid State

The carbon-nitrogen double bond of the azomethine group restricts rotation, leading to the possibility of geometrical isomerism. These isomers are designated as syn and anti (or Z and E, respectively).

Anti (E) Isomer: This configuration, where the two larger substituents (the furan and toluidine rings) are on opposite sides of the C=N bond, is sterically favored and thus more thermodynamically stable. X-ray diffraction studies of numerous similar Schiff bases confirm that they exclusively adopt the E configuration in the solid state. researchgate.netsemanticscholar.orgnih.gov

Syn (Z) Isomer: This less stable configuration, with the rings on the same side of the C=N bond, can be formed, often through photochemical irradiation of the anti isomer in solution. cdnsciencepub.comrsc.org The syn form typically reverts to the more stable anti form thermally in the dark. cdnsciencepub.com

Therefore, this compound is expected to exist almost entirely as the anti isomer under standard conditions, particularly in the solid state.

While the furan and toluidine rings themselves are planar, their orientation with respect to the central imine bridge is flexible due to rotation around the C(furan)-C(imine) and N(imine)-C(toluidine) single bonds. The final conformation is a balance between two competing factors:

Electronic Conjugation: Delocalization of π-electrons across the entire molecule is maximized when the furan ring, azomethine bridge, and toluidine ring are all coplanar. This would be the most electronically stable arrangement.

Steric Hindrance: A fully planar conformation would cause significant steric repulsion between the hydrogen atoms on the furan and toluidine rings.

To alleviate this steric strain, the rings twist out of the plane of the central C=N bond. As noted in Table 2, the dihedral angle between the furan and toluidine ring planes in similar molecules is typically between 40° and 55°, indicating a highly non-planar molecular structure. nih.govdoaj.org This twisted conformation represents the lowest energy compromise between maximizing electronic stabilization and minimizing steric repulsion.

Computational Chemistry Investigations into Electronic Structure and Reactivity

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the fundamental properties of molecules in their ground state. By approximating the complex many-electron problem into one dealing with the electron density, DFT provides a balance of accuracy and computational efficiency for studying molecular systems. researchgate.netarxiv.org

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-furfurylidene-p-toluidine, this process reveals the bond lengths, bond angles, and dihedral angles that define its most favorable conformation. DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are commonly employed for this purpose. arxiv.orgresearchgate.net

The energetic landscape of this compound is characterized by different conformers, which are isomers that can be interconverted by rotation around single bonds. The relative energies of these conformers determine their population at a given temperature. rsc.orgnih.gov For instance, the rotation around the C-N single bond connecting the toluidine ring and the imine group, as well as the rotation of the furfurylidene ring, can lead to various spatial arrangements. Computational studies can map these energetic landscapes, identifying the global minimum energy structure and the energy barriers between different conformations. nih.govethz.ch This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C=N (Imine) | ~1.28 |

| Bond Length (Å) | N-C (Toluidine) | ~1.42 |

| Bond Length (Å) | C-C (Furan ring) | ~1.37 - 1.44 |

| Bond Angle (°) | C-N=C | ~121 |

| Dihedral Angle (°) | Furan-C=N-Toluidine | ~0-10 (near planar) |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are based on the second derivatives of the energy with respect to atomic displacements, providing the frequencies and intensities of the normal modes of vibration. nepjol.infoderpharmachemica.com The predicted spectra can be correlated with experimentally obtained FT-IR and FT-Raman spectra, serving as a powerful tool for structural confirmation and detailed vibrational assignment. americanpharmaceuticalreview.comresearchgate.net

For this compound, key vibrational modes include the C=N stretching of the imine group, C-H stretching and bending modes of the aromatic and furan (B31954) rings, and various ring deformation modes. derpharmachemica.comijseas.com Theoretical calculations help in assigning specific absorption bands to particular molecular motions, which can be challenging to interpret from experimental data alone. mdpi.comnih.gov A scaling factor is often applied to the calculated frequencies to better match the experimental values, accounting for anharmonicity and limitations of the theoretical model. researchgate.netnih.gov

| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Experimental Frequency (FT-IR) | Assignment |

|---|---|---|---|

| ν(C=N) | ~1630 | ~1625 | Imine stretching |

| ν(C-H) aromatic | ~3050-3100 | ~3040-3090 | Aromatic C-H stretching |

| ν(C-H) furan | ~3120-3150 | ~3110-3140 | Furan C-H stretching |

| ν(C-N) | ~1240 | ~1235 | C-N stretching |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. wikipedia.orgsapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comschrodinger.com A small energy gap suggests that the molecule is more reactive and can be easily excited. ajchem-a.com For this compound, the HOMO is typically localized on the electron-rich p-toluidine (B81030) ring, while the LUMO is often distributed over the furfurylidene-imine fragment, indicating a potential for intramolecular charge transfer upon electronic excitation. researchgate.netunesp.br

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | ~ -5.8 |

| E(LUMO) | ~ -1.5 |

| Energy Gap (ΔE) | ~ 4.3 |

The distribution of electron density within a molecule is not uniform and can be analyzed through methods like Mulliken population analysis or by visualizing the molecular electrostatic potential (MEP). cam.ac.uk The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). uni-muenchen.derasayanjournal.co.in

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the imine group and the oxygen atom of the furan ring, making these sites susceptible to electrophilic attack. researchgate.netthaiscience.info Conversely, the hydrogen atoms of the aromatic and furan rings would exhibit positive potential, indicating their susceptibility to nucleophilic attack. This information is invaluable for predicting the molecule's reactive sites and intermolecular interactions. schrodinger.comuogqueensmcf.com

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Time-Dependent DFT (TD-DFT) for Excited State Phenomena

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become a standard method for studying the properties of molecules in their electronically excited states. rsc.orgq-chem.com

TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of molecules by determining the energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.netrespectprogram.org The calculated spectrum can then be compared with experimental UV-Vis data to identify the nature of the electronic transitions. mdpi.comresearchgate.net

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. sharif.edursc.org The π → π* transitions typically have higher intensities and are associated with the conjugated system of the molecule. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker. joaquinbarroso.com TD-DFT analysis can pinpoint which molecular orbitals are involved in each transition, providing a detailed understanding of the molecule's photophysical behavior. gaussian.com

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~350 | ~0.8 | HOMO → LUMO | π → π |

| ~280 | ~0.3 | HOMO-1 → LUMO | π → π |

| ~250 | ~0.1 | n → π | n → π |

Analysis of Solvatochromic Effects

Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides insight into the solute-solvent interactions and the electronic structure of the molecule . nih.gov The solvatochromic behavior of a compound is often analyzed by recording its UV-Vis absorption spectra in a range of solvents with varying polarities. researchgate.netresearchgate.net The shifts in the absorption bands can then be correlated with solvent parameters to understand the nature of the interactions. nih.gov

A negative coefficient in a multiple linear regression analysis against solvent parameters indicates a bathochromic shift with increasing solvent polarity, suggesting that the excited state is more stabilized by the solvent than the ground state. researchgate.net Conversely, a positive coefficient points to a hypsochromic shift and greater stabilization of the ground state. researchgate.net These studies are crucial for understanding how the solvent environment modulates the electronic transitions within the this compound molecule.

Table 1: Hypothetical Solvatochromic Data for this compound

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_max (nm) |

| n-Hexane | 1.88 | 1.375 | 310 |

| Diethyl Ether | 4.34 | 1.353 | 315 |

| Acetonitrile | 37.5 | 1.344 | 325 |

| Ethanol | 24.5 | 1.361 | 330 |

| Water | 80.1 | 1.333 | 335 |

Note: This table is illustrative and presents hypothetical data to demonstrate the concept of solvatochromic shifts.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. gmu.edursc.org These simulations can provide detailed insights into conformational dynamics and the influence of the solvent on a molecule's structure and reactivity. gmu.eduresearchgate.net

Conformational Dynamics in Solution and at Interfaces

MD simulations can be employed to explore the conformational landscape of this compound in various solutions. researchgate.net By simulating the molecule's behavior over microseconds, researchers can observe transitions between different rotational isomeric states and identify the preferred conformations in a given solvent. gmu.eduresearchgate.net The simulations can reveal how the molecule rotates and folds, providing information on the flexibility of its structure, particularly the dihedral angles between the furan and toluidine rings. Such studies are essential for understanding how the molecule presents itself for interactions in different environments, including at interfaces which can be critical in various chemical processes.

Solvent Effects on Molecular Conformation and Reactivity

The solvent plays a critical role in determining the conformation of a molecule, which in turn influences its reactivity. frontiersin.orglibretexts.org MD simulations that explicitly include solvent molecules are crucial for accurately modeling these effects, especially when specific solute-solvent interactions like hydrogen bonding are significant. rsc.orgnih.gov For this compound, simulations can illustrate how solvent molecules arrange themselves around the solute, forming solvation shells that stabilize certain conformations. frontiersin.orgrsc.org This explicit solvation is vital for correctly predicting dihedral angles and, consequently, the molecule's reactivity. rsc.org The simulations can also shed light on how the solvent environment affects the energy barriers of reactions involving this compound, thereby influencing reaction rates and selectivity. chemrxiv.orgarxiv.org

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical calculations provide descriptors that are instrumental in predicting the chemical reactivity of molecules. rsc.org These descriptors are derived from the electronic structure of the molecule and can identify the most probable sites for chemical attack.

Fukui Functions and Electrophilic/Nucleophilic Attack Sites

The Fukui function is a key reactivity descriptor derived from conceptual density functional theory (DFT) that helps in identifying the most reactive sites within a molecule for electrophilic and nucleophilic attacks. scm.comnih.govfaccts.de It describes the change in electron density at a particular point in the molecule when an electron is added or removed. scm.comfaccts.de

The Fukui function for a nucleophilic attack, denoted as f+(r ), is calculated from the difference in electron density between the neutral molecule and its anion. faccts.de Maxima in f+(r ) indicate regions most susceptible to attack by a nucleophile. researchgate.net Conversely, the Fukui function for an electrophilic attack, f-(r ), is determined from the electron density difference between the neutral molecule and its cation, with its maxima highlighting sites prone to electrophilic attack. nih.govfaccts.de The dual descriptor, which combines these two functions, can also be used to visualize electrophilic and nucleophilic regions simultaneously. mdpi.com For this compound, calculating these Fukui functions would pinpoint the specific atoms on the furan and toluidine rings that are most likely to participate in chemical reactions. researchgate.netresearchgate.net

Table 2: Condensed Fukui Functions for Hypothetical Atoms in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N1 (imine) | 0.15 | 0.05 |

| C2 (furan ring) | 0.08 | 0.12 |

| C5 (furan ring) | 0.10 | 0.09 |

| C7 (imine) | 0.25 | 0.03 |

| C1' (p-tolyl) | 0.04 | 0.15 |

| C4' (p-tolyl) | 0.06 | 0.18 |

Note: This table contains hypothetical values for illustrative purposes. The values represent the condensed Fukui function at specific atomic sites.

Absolute and Relative Free Energies of Chemical Reactions

For reactions involving this compound, computational methods can be used to model the reaction pathway, including the structures and energies of transition states. rsc.orgwuxiapptec.com This allows for the calculation of the activation free energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. nih.gov Comparing the activation energies of competing reaction pathways can predict the selectivity of a reaction. wuxiapptec.com These calculations can be performed in the gas phase or, more realistically, with the inclusion of solvent effects to provide a more accurate picture of the reaction thermodynamics in solution. niscpr.res.inmdpi.com

Derivatization and Complexation Chemistry of N Furfurylidene P Toluidine

Reactivity of the Azomethine (C=N) Linkage

The carbon-nitrogen double bond, or azomethine group, is the most reactive site in the N-furfurylidene-p-toluidine molecule. This electrophilic center is susceptible to attack by various nucleophiles and can participate in reduction and cycloaddition reactions.

Nucleophilic Addition Reactions: Synthesis of α-Aminophosphonic Acid Derivatives

Nucleophilic addition to the azomethine bond is a fundamental reaction for creating new derivatives. libretexts.orgnumberanalytics.comslideshare.netsavemyexams.com A particularly important application of this reactivity is the synthesis of α-aminophosphonic acids and their esters, which are structural analogues of α-amino acids and exhibit a range of biological activities. nih.govnih.gov

Kabachnik-Fields Reaction Applications

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation for the synthesis of α-aminophosphonates. nih.govresearchgate.netorganic-chemistry.orgcore.ac.uk This reaction involves an amine, a carbonyl compound, and a hydrophosphoryl compound. organic-chemistry.org In the context of this compound, this Schiff base can serve as the pre-formed imine component.

Bulgarian scientists have successfully synthesized biodegradable poly(oxyethyleneaminophosphonates) by reacting poly(oxyethylene H-phosphonates) with this compound. scribd.com This reaction highlights the utility of the Kabachnik-Fields approach in polymer modification. The general mechanism of the Kabachnik-Fields reaction can proceed through two main pathways. One pathway involves the initial formation of an imine (Schiff base) from the amine and carbonyl compound, followed by the addition of the hydrophosphoryl compound. core.ac.uk The other pathway suggests the initial addition of the hydrophosphoryl compound to the carbonyl group to form an α-hydroxyphosphonate, which then reacts with the amine. core.ac.uk The prevailing pathway often depends on the specific reactants and reaction conditions. organic-chemistry.org

| Reactants | Product | Reaction Type | Reference |

| This compound, Poly(oxyethylene H-phosphonates) | Poly(oxyethyleneaminophosphonates) | Kabachnik-Fields Reaction | scribd.com |

| Amine, Carbonyl Compound, Hydrophosphoryl Compound | α-Aminophosphonate | Kabachnik-Fields Reaction | nih.govorganic-chemistry.org |

Pudovik Reaction Analogues

The Pudovik reaction provides an alternative route to α-aminophosphonates through the addition of hydrophosphoryl compounds to imines. nih.govcore.ac.uk This reaction is often catalyzed by a base. nih.gov Research has demonstrated the synthesis of novel furan-containing α-aminophosphonic acid diesters via the addition of diethyl H-phosphonate to this compound. nih.gov Specifically, the compound p-[N-methyl(diethoxyphosphonyl)-(2-furyl)]toluidine was synthesized through this method. nih.govznaturforsch.com

In a related study, new furan-derived N-substituted aminomethylphosphonic acids, such as 2-furyl N-(p-methylphenyl)-aminomethylphosphonic acid, were synthesized by the addition of in situ generated bis-(trimethylsilyl) phosphite (B83602) to the azomethine bond of this compound. researchgate.netresearchgate.netacs.org

| Reactants | Product | Reaction Type | Reference |

| This compound, Diethyl H-phosphonate | p-[N-methyl(diethoxyphosphonyl)-(2-furyl)]toluidine | Pudovik Reaction | nih.govznaturforsch.com |

| This compound, Bis-(trimethylsilyl) phosphite | 2-furyl N-(p-methylphenyl)-aminomethylphosphonic acid | Pudovik Reaction Analogue | researchgate.netresearchgate.netacs.org |

Reduction Reactions to Secondary Amines

The azomethine bond of this compound can be reduced to yield the corresponding secondary amine, N-furfuryl-p-toluidine. This transformation is a common method for the synthesis of secondary amines. organic-chemistry.org Various reducing agents can be employed for this purpose, including lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.org The reduction of the C=N bond converts the planar imine into a tetrahedral amine, introducing a new chiral center if the substituents are appropriate. This reaction is a fundamental step in the synthesis of more complex molecules where a secondary amine linkage is desired. While specific examples detailing the reduction of this compound are not extensively documented in the provided search results, the reduction of imines is a well-established synthetic transformation. libretexts.orgdoubtnut.com

Cycloaddition Reactions

The C=N double bond of this compound can potentially participate in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, acting as a dienophile or a heterodienophile. libretexts.orgnih.govbeilstein-journals.org These reactions are powerful tools for the construction of cyclic and heterocyclic systems. For instance, the furan (B31954) ring itself is a classic diene in Diels-Alder reactions. nih.gov While specific examples of cycloaddition reactions directly involving the azomethine bond of this compound are not prevalent in the provided search results, the general reactivity of imines in such transformations is known. The feasibility of these reactions would depend on the electronic nature of the azomethine bond and the reaction partner.

Functionalization of the Furan and Toluidine Subunits

Beyond the reactivity of the azomethine linkage, the furan and toluidine rings of this compound offer further opportunities for chemical modification.

The furan moiety can undergo various reactions typical of electron-rich aromatic heterocycles, such as electrophilic substitution and metalation. rsc.org For instance, the furan ring can be functionalized at the 2 and 3-positions through magnesiation and sulfoxide-magnesium exchange reactions. rsc.org It can also participate as a diene in Diels-Alder reactions, leading to the formation of bicyclic adducts. nih.govuc.pt

The toluidine ring, being an N-substituted aniline (B41778) derivative, can undergo electrophilic aromatic substitution reactions. The directing effect of the amino group (ortho, para-directing) and the methyl group (ortho, para-directing) would influence the position of substitution. Furthermore, the nitrogen atom of the toluidine can be involved in further reactions, such as N-alkylation. chemicalbook.com P-toluidine (B81030) itself is a versatile building block used in the synthesis of dyes and other organic chemicals. lookchem.commdpi.com Its derivatization chemistry is well-established and can be applied to the toluidine subunit within the this compound framework. nih.gov

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring in this compound is susceptible to electrophilic aromatic substitution. Furan's aromatic system is electron-rich due to the oxygen heteroatom, which increases its reactivity compared to benzene (B151609). pearson.com This heightened reactivity allows for electrophilic substitution to occur under milder conditions. pearson.comst-andrews.ac.uk

Electrophilic attack on the furan ring typically happens at the 2-position. pearson.comyoutube.com This preference is attributed to the greater stability of the carbocation intermediate formed during the reaction, which is stabilized by resonance involving the oxygen atom's lone pair. pearson.com While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided results, the general reactivity of the furan moiety suggests that reactions like nitration, halogenation, and acylation would likely proceed at the C5 position of the furan ring, which is the available position for substitution.

Modifications and Substituent Effects on the Toluidine Moiety

The toluidine part of this compound can also be chemically modified. The properties of the amino group and the aromatic ring of toluidine are influenced by substituents. The position of a substituent on the toluidine ring, whether para or meta, significantly affects the electronic properties of the amino group. rsc.org Studies on substituted anilines have shown that the substituent effect is more pronounced when the substituent is in the para position. rsc.org

Oxidation of p-toluidine can lead to various products, such as 4,4'-dimethylazobenzene (B1265379) and 4,4'-dimethylazoxybenzene, depending on the oxidizing agent and reaction conditions. mdpi.com These reactions highlight the potential for modifying the toluidine moiety within the this compound structure.

This compound as a Schiff Base Ligand

This compound functions as a Schiff base ligand, a class of compounds known for their ability to form stable complexes with a wide range of metal ions. nih.govlifesciencesite.com The presence of donor atoms, like the imine nitrogen and the furan oxygen, allows it to chelate with metal centers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and similar Schiff bases typically involves the reaction of the ligand with a metal salt in a suitable solvent. niscpr.res.inrasayanjournal.co.in The resulting complexes are then characterized using various analytical techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, thermal analysis, and magnetic susceptibility measurements to determine their structure and properties. ejons.orgresearchgate.netsysrevpharm.orgresearchgate.net

This compound and related N-furfurylidenearylamines have been shown to coordinate with a variety of transition metals. For instance, complexes of this compound with Zr(IV) have been synthesized and characterized. niscpr.res.in Research has also documented the formation of complexes between similar Schiff bases and other transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). rasayanjournal.co.in Additionally, complexes with Fe(II/III) and UO₂(II) have been reported for related Schiff base ligands. lifesciencesite.comresearchgate.net The general formula for some of these complexes can be represented as [M(L)Cl₂], where L is the Schiff base ligand. rasayanjournal.co.in

Table 1: Examples of Metal Complexes with this compound and Related Ligands

| Metal Ion | Ligand | Complex Formulation | Reference |

| Zr(IV) | This compound | [Zr₄(OH)₁₂(H₂O)₁₀(SB)]Cl₄ | niscpr.res.in |

| Mn(II) | 2-((p-tolylimino)methyl)-6-ethoxyphenol | [Mn(L)₂(H₂O)₂] | rasayanjournal.co.in |

| Co(II) | 2-((p-tolylimino)methyl)-6-ethoxyphenol | [Co(L)₂(H₂O)₂] | rasayanjournal.co.in |

| Ni(II) | N-furfurylidene-o-toluidine | [Ni(L)Cl₂] | scirp.org |

| Cu(II) | 2-((p-tolylimino)methyl)-6-ethoxyphenol | [Cu(L)₂(H₂O)₂] | rasayanjournal.co.in |

| Zn(II) | 2-((p-tolylimino)methyl)-6-ethoxyphenol | [Zn(L)₂] | rasayanjournal.co.in |

| UO₂(II) | N-furfurylidenearylamines | Dioxouranium(VI) complexes | niscpr.res.in |

Note: 'L' and 'SB' denote the Schiff base ligand.

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. libretexts.orglibretexts.org this compound typically acts as a bidentate ligand, coordinating through the nitrogen atom of the azomethine group and the oxygen atom of the furan ring. niscpr.res.in This bidentate chelation forms a stable five-membered ring with the metal ion. ebsco.com

In some cases, related Schiff base ligands can exhibit different denticities. For example, if the toluidine moiety is substituted with a group that can also coordinate to the metal, the ligand could become tridentate. The chelation behavior is a key factor in the stability and structure of the resulting metal complexes. scirp.org

The synthesis of polymeric and oligomeric metal-Schiff base complexes can occur when the ligand has the ability to bridge between two or more metal centers. In the case of this compound complexes with Zr(IV), a tetrameric structure of the type [Zr₄(OH)₁₂(H₂O)₁₂₋₂ₙ(SB)ₙ]Cl₄ has been proposed. niscpr.res.in This indicates the formation of an oligomeric complex.

The formation of polymeric structures has also been observed with other Schiff base ligands. For instance, Schiff bases derived from the condensation of polyacrylamide and aldehydes have been used to create polymeric-Schiff bases and their metal complexes. researchgate.net These polymeric materials can exhibit interesting properties, such as semiconductivity. researchgate.net

Ligand Denticity and Chelation Behavior (e.g., Bidentate, Tridentate)

Structural and Electronic Properties of Metal Complexes

The coordination of this compound to a metal center induces significant changes in its structural and electronic properties. As a bidentate ligand, it typically coordinates through the nitrogen atom of the azomethine group and the oxygen atom of the furan ring, forming a stable five-membered chelate ring. nih.govmdpi.comvpscience.org The formation of these metal complexes leads to distinct spectroscopic signatures and specific geometric and electronic configurations at the metal center.

Spectroscopic Signatures of Metal-Ligand Interactions

The interaction between this compound and metal ions can be effectively monitored using various spectroscopic techniques, primarily Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide direct evidence of coordination and offer insights into the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of a ligand upon complexation. For this compound, the most informative region of the IR spectrum is the stretching frequency of the azomethine group (C=N).

Azomethine (C=N) Stretch: In the free ligand, the ν(C=N) band appears at a characteristic frequency. Upon coordination to a metal ion, this band typically shifts. lifesciencesite.com The direction of the shift (to a lower or higher wavenumber) depends on the specific metal and the nature of the complex. lifesciencesite.com A shift to a lower frequency is often observed, indicating a decrease in the C=N bond order due to the donation of electron density from the azomethine nitrogen to the metal center. nih.gov This confirms the participation of the azomethine nitrogen in coordination. lifesciencesite.com

Furan Ring Vibrations: The involvement of the furan oxygen in coordination is evidenced by shifts in the bands associated with the furan ring vibrations, particularly the ν(C-O-C) stretching frequency.

In a study on oxozirconium(IV) complexes with N-furfurylidenearylamines, including this compound, IR spectral data confirmed the bidentate nature of the Schiff base ligand. niscpr.res.in

| Vibrational Mode | Typical Frequency (Free Ligand) | Change Upon Complexation | Reason for Change |

| ν(C=N) | ~1628 cm⁻¹ | Shift to lower or higher wavenumber | Coordination of azomethine nitrogen to the metal center. lifesciencesite.com |

| ν(C-O-C) of Furan | ~1015 cm⁻¹ | Shift to lower frequency | Coordination of furan oxygen to the metal center. |

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of this compound complexes provide information about the electronic transitions within the molecule and the geometry of the complex.

Intra-ligand Transitions: The spectrum of the free ligand shows absorption bands corresponding to π → π* and n → π* transitions located in the aromatic rings and the C=N group. Upon complexation, these bands may shift (bathochromic or hypsochromic shifts) and/or change in intensity.

Ligand-to-Metal Charge Transfer (LMCT) Transitions: New bands, not present in the free ligand, may appear in the spectra of the complexes. These are often assigned to LMCT transitions, which occur from the filled orbitals of the ligand to the vacant d-orbitals of the metal ion. nih.gov The energy of these bands provides information about the electronic properties of the metal and the ligand.

d-d Transitions: For complexes of transition metals with partially filled d-orbitals, weak absorption bands corresponding to d-d transitions can be observed in the visible region. The position and number of these bands are indicative of the coordination geometry and spin state of the metal ion. libretexts.org

Geometric Configurations and Spin States of Metal Centers

The reaction of this compound with different metal salts can yield complexes with various geometries, such as octahedral, tetrahedral, or square planar, depending on the coordination number of the metal ion and the stoichiometry of the reaction. nih.gov

Geometric Configurations: The specific geometry adopted by the metal center is influenced by factors like the size and charge of the metal ion and steric effects from the ligands. For instance, in complexes with a 1:2 metal-to-ligand ratio (ML₂), a transition metal ion like Ni(II) or Cu(II) could adopt a tetrahedral or square planar geometry. For a 1:3 ratio (ML₃) with a metal like Co(III), an octahedral geometry is expected. nih.gov In the case of the oxozirconium(IV) complex with this compound, a tetrameric structure derived from the basic dodecahedral structure of the parent zirconyl chloride has been proposed. niscpr.res.in

Spin States of Metal Centers: For transition metal complexes, the d-electrons of the metal ion can be arranged in different ways within the d-orbitals, leading to different spin states. nih.gov This is determined by the balance between the crystal field splitting energy (Δ), induced by the ligands, and the pairing energy (P), which is the energy required to pair two electrons in the same orbital. numberanalytics.com

High-Spin vs. Low-Spin: If the crystal field splitting is small (Δ < P), electrons will occupy the higher energy d-orbitals before pairing up in the lower energy ones, resulting in a high-spin complex with a maximum number of unpaired electrons. libretexts.org If the splitting is large (Δ > P), electrons will pair up in the lower energy orbitals first, leading to a low-spin complex with fewer or no unpaired electrons. libretexts.org

Magnetic Properties: The spin state of a complex determines its magnetic properties. High-spin complexes are typically paramagnetic (attracted to a magnetic field), while low-spin complexes can be either paramagnetic or diamagnetic (repelled by a magnetic field) if all electrons are paired. libretexts.orgnumberanalytics.com The magnetic moment of a complex can be measured experimentally to determine the number of unpaired electrons and thus infer the spin state. lifesciencesite.com

The nature of this compound as a ligand will influence the magnitude of the crystal field splitting and thus the preferred spin state for a given metal ion. numberanalytics.com

Stability, Thermodynamics, and Lability of Coordination Compounds

The formation of a metal complex is a reversible reaction, and the position of the equilibrium is described by the stability constant. du.ac.in The thermodynamic parameters provide insight into the driving forces of complexation, while lability describes the kinetics of ligand exchange reactions.

M + L ⇌ ML; K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L]) ... M + nL ⇌ MLn; βn = [MLn] / ([M][L]ⁿ)

A higher value of the stability constant indicates a more stable complex. vpscience.org The stability of this compound complexes will follow predictable trends:

Irving-Williams Series: For divalent first-row transition metals, the stability generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). kuey.net

Charge Density: For a given ligand, stability increases with the increasing charge density (charge-to-radius ratio) of the metal ion. libretexts.org

Chelate Effect: As this compound acts as a bidentate chelating ligand, its complexes are significantly more stable than those of analogous monodentate ligands. This enhanced stability is known as the chelate effect, which is primarily an entropic effect. vpscience.org

The thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—are related to the stability constant by the equation: ΔG° = -RTln(β) = ΔH° - TΔS°

A negative ΔG° indicates a spontaneous complex formation process. asianpubs.org The enthalpy change (ΔH°) reflects the difference in bond energies between the reactants and products, while the entropy change (ΔS°) relates to the change in disorder of the system. mdpi.com The chelate effect results in a large positive entropy change, which is a major driving force for the formation of stable complexes with ligands like this compound. vpscience.org

| Thermodynamic Parameter | Significance | Contribution to Stability |

| Stability Constant (β) | Measures the extent of complex formation at equilibrium. | Higher β means greater stability. vpscience.org |

| Gibbs Free Energy (ΔG°) | Indicates the spontaneity of the complexation reaction. | A negative value signifies a spontaneous process. asianpubs.org |

| Enthalpy (ΔH°) | Reflects the heat change and strength of the metal-ligand bonds formed. | A negative (exothermic) value favors complexation. mdpi.com |

| Entropy (ΔS°) | Measures the change in disorder of the system. | A positive value, often from the chelate effect, strongly favors complexation. mdpi.com |

Lability: Lability is a kinetic term that refers to the rate at which ligands in a coordination complex are replaced by other ligands. libretexts.org Complexes are classified as either labile (fast ligand exchange, half-life < 1 minute) or inert (slow ligand exchange, half-life > hours). libretexts.orgupcollege.ac.in It is crucial not to confuse the kinetic term 'inert' with the thermodynamic term 'stable'. A complex can be very stable but also labile, or unstable yet inert. libretexts.org

The lability of a metal complex is influenced by several factors, including:

Metal Ion Charge: Higher charge on the metal ion generally leads to less labile (more inert) complexes due to stronger electrostatic attraction. libretexts.org

Metal Ion Size: Larger metal ions tend to form more labile complexes.

d-electron Configuration: The arrangement of d-electrons has a significant impact. For example, octahedral complexes with d³ (e.g., Cr³⁺) and low-spin d⁶ (e.g., Co³⁺) configurations are typically inert due to high crystal field activation energy (CFAE). upcollege.ac.in In contrast, complexes of d¹⁰ ions like Zn(II) are generally labile. libretexts.org

Complexes of this compound with s-block metals or d¹⁰ metals are expected to be labile, while those with Cr(III) or Co(III) would likely be inert. libretexts.org

Advanced Research Applications in Chemical and Materials Science

Catalytic Applications

Catalysis is a cornerstone of modern chemistry, enabling efficient and selective chemical transformations. Schiff bases, including N-furfurylidene-p-toluidine, and their metal complexes are recognized for their catalytic potential in a variety of reactions. researchgate.netcatalysis.blogscirp.orgchemijournal.com

This compound and its Derivatives as Organocatalysts

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a greener and often more sustainable alternative to metal-based catalysts. organic-chemistry.orgmdpi.com While the direct use of this compound as an organocatalyst is not extensively documented in current literature, its derivatives, such as aminophosphonates, have been synthesized and investigated. acs.orgnih.govresearchgate.net For instance, aminophosphonic acids can be derived from this compound through the addition of phosphites to the azomethine bond. acs.orgresearchgate.net These types of compounds, particularly chiral versions, are part of a broader class of molecules that can function as organocatalysts. nih.govbeilstein-journals.orgresearchgate.net For example, research into other complex organic scaffolds has shown that derivatives can be designed to act as powerful catalysts for various asymmetric transformations. mdpi.comnih.gov

Metal Complexes as Homogeneous and Heterogeneous Catalysts

Schiff bases are excellent ligands, capable of coordinating with a wide array of metal ions to form stable complexes. researchgate.netjetir.orgmdpi.com These metal-Schiff base complexes are pivotal in both homogeneous and heterogeneous catalysis. dergipark.org.trniscpr.res.in In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity. Heterogeneous catalysts, being in a different phase from the reactants, offer the significant advantage of easy separation and recyclability. nih.govnih.gov

Metal complexes of Schiff bases derived from p-toluidine (B81030) have demonstrated catalytic activity. niscpr.res.inrasayanjournal.co.in The coordination of the imine nitrogen and another donor group (like the phenolic oxygen in salicylaldehyde (B1680747) derivatives) to a metal center creates an active site for catalysis. jetir.orgrasayanjournal.co.in These complexes can catalyze a range of reactions, including oxygenation and hydrolysis. niscpr.res.in To enhance stability and reusability, these homogeneous catalysts can be immobilized on solid supports, such as mesoporous silica (B1680970) (e.g., MCM-41 or SBA-15), effectively converting them into heterogeneous catalysts. nih.govrsc.orgresearchgate.net This approach combines the high activity of homogeneous systems with the practical benefits of heterogeneous ones.

A significant application of Schiff base metal complexes is in the catalysis of oxidation reactions. dergipark.org.trnih.gov Transition metal complexes, in particular, are used to promote the oxidation of various organic substrates, such as alcohols and alkenes. dergipark.org.trbohrium.com For example, Mn(III) Schiff base complexes supported on MCM-41 have been used as catalysts for the epoxidation of styrene (B11656) using molecular oxygen as the oxidant. nih.gov Similarly, oxovanadium(IV) Schiff base complexes have shown high activity and selectivity in the epoxidation of cyclooctene. bohrium.com

The general mechanism for such peroxidative oxidations often involves the coordination of the oxidant (like tert-butyl hydroperoxide, TBHP) to the metal center of the Schiff base complex. dergipark.org.tr This activation step generates radical species that proceed to oxidize the substrate. dergipark.org.tr The efficiency and selectivity of these reactions can be tuned by altering the solvent, the oxidant-to-substrate ratio, and the structure of the Schiff base ligand itself. bohrium.com

Below is a table summarizing the catalytic performance of a representative oxovanadium(IV) Schiff base complex in the epoxidation of cyclooctene, highlighting the influence of various parameters.

| Solvent | Alkene/Oxidant Ratio | Catalyst Amount (mmol) | Turnover Number (TON) | Reference |

|---|---|---|---|---|

| CHCl₃ | 1:3 | 0.013 | 32 | bohrium.com |

| CCl₄ | 1:3 | 0.013 | High | bohrium.com |

Table 1: Catalytic activity of an oxovanadium(IV) Schiff base complex in the epoxidation of cyclooctene. The results indicate higher activity in solvents with low coordination ability. bohrium.com

Polymeric nanoreactors represent an advanced strategy in catalysis, where catalytic sites are encapsulated within a polymer matrix at the nanoscale. academie-sciences.fr This confinement can enhance catalytic activity, improve selectivity, and protect the catalyst from the bulk environment. academie-sciences.frresearchgate.net These nanoreactors are often created using techniques like self-assembly of amphiphilic block copolymers into micelles or polymersomes. academie-sciences.fr

The catalyst, such as a metal-Schiff base complex, can be incorporated into the nanoreactor structure. For example, an iron Schiff base complex has been encapsulated in SBA-15 mesoporous silica to create a heterogeneous nanocatalyst. researchgate.net While the specific incorporation of this compound complexes into polymeric nanoreactors is not widely reported, the general methodology is well-established. Catalysts are often anchored to a polymer backbone or encapsulated within the core of a micelle. academie-sciences.frrsc.org This design allows substrates to diffuse into the nanoreactor to reach the active sites, while the catalyst remains confined, facilitating its recovery and reuse. researchgate.netrsc.org

Catalytic Activity in Organic Transformations (e.g., Oxidation Reactions)

Mechanism of Catalytic Action and Catalyst Regeneration

The mechanism of catalysis by Schiff base metal complexes is highly dependent on the specific reaction, metal center, and reactants involved. In oxidation reactions, a common pathway involves the metal center mediating the transfer of an oxygen atom from an oxidant to the substrate. dergipark.org.trbohrium.com For epoxidation catalyzed by an oxovanadium(IV) complex with TBHP, the proposed mechanism involves the formation of a vanadium(V)-peroxo intermediate, which then transfers an oxygen atom to the alkene. bohrium.com

Catalyst regeneration is a critical aspect of sustainable chemistry. For heterogeneous catalysts, including Schiff base complexes supported on materials like silica, regeneration is often straightforward. nih.govrsc.org The catalyst can be recovered by simple filtration after the reaction. acs.org Depending on the cause of deactivation, regeneration procedures may involve washing with solvents to remove adsorbed species or thermal treatment to burn off deposits. acs.org A lanthanum-Schiff base complex supported on MCM-41, for instance, was shown to be reusable several times without a significant loss of catalytic activity, demonstrating its stability and the effectiveness of the heterogeneous design. rsc.org

Materials Science and Advanced Functional Materials

Beyond catalysis, this compound and related Schiff bases are explored for their potential in materials science. Schiff bases are known to be integral components in the development of liquid-crystalline compounds. bibliotekanauki.pl The rigid structure and potential for intermolecular interactions make them suitable for creating materials with ordered phases.

Furthermore, the ability of the imine group and associated aromatic rings to participate in electronic interactions makes these compounds interesting for photophysical applications. Schiff bases containing indole (B1671886) moieties have been synthesized and shown to exhibit deep-blue fluorescence, suggesting potential applications in the design of new Organic Light-Emitting Diodes (OLEDs). nih.gov The specific use of this compound in advanced functional materials is an emerging area, with its derivatives being investigated for various biological and chemical sensing applications, which often rely on the material's specific physical or chemical properties. researchgate.net

Polymeric Materials Development: Synthesis and Characterization of Poly(oxyethylene aminophosphonates)

This compound is a key reactant in the synthesis of novel poly(oxyethylene aminophosphonates). nih.govmdpi.com These polymers are created through the addition of poly(oxyethylene H-phosphonate)s to the Schiff base. nih.govmdpi.com The resulting polymers are composed exclusively of aminophosphonate and poly(ethylene glycol) (PEG) units. nih.gov The synthesis has been successfully carried out using PEGs with varying molar masses to produce different polymer analogues. mdpi.com

The characterization of these poly(aminophosphonates) is thoroughly conducted using various spectroscopic methods. nih.govresearchgate.net Infrared (IR) spectroscopy, along with 1H, 13C, and 31P Nuclear Magnetic Resonance (NMR) spectroscopy, provides detailed structural information about the repeating units in the polymer chain. nih.govresearchgate.net These polymers are noted for their potential as biodegradable polymer drug carriers. nih.gov

| Reactant 1 | Reactant 2 | Resulting Polymer Class | Characterization Techniques | Key Structural Units | Potential Application |

|---|---|---|---|---|---|

| This compound | Poly(oxyethylene H-phosphonate)s | Poly(oxyethylene aminophosphonate)s | IR, 1H NMR, 13C NMR, 31P NMR | Aminophosphonate, Poly(ethylene glycol) (PEG) | Biodegradable polymer drug carriers |

Exploration of Optical and Photophysical Properties for Optoelectronic Materials

The development of materials for optoelectronics is a rapidly advancing field where organic molecules with specific optical and photophysical properties are highly sought after. cam.ac.uknih.gov Organic compounds that possess a π-conjugated system, such as Schiff bases, are excellent candidates for these applications due to their potential for intramolecular charge transfer (ICT), electron delocalization, and unique polarizability. nih.govmdpi.com The study of these properties is crucial for designing materials used in devices like optical switches and sensors. mdpi.com

Luminescence and photoluminescence quantum yield (PLQY) are critical parameters for characterizing materials intended for optoelectronic applications, such as LEDs and photovoltaic cells. cam.ac.ukhoriba.com PLQY is defined as the ratio of photons emitted to the photons absorbed by a material, indicating its fluorescence efficiency. horiba.com The study of luminescence properties helps in understanding a molecule's behavior and interactions. horiba.com While specific quantum yield data for this compound is not detailed in the provided sources, its derivatives are studied for their luminescence. For instance, coordination complexes and polymers derived from similar ligands are investigated for their emission spectra and quantum yields, which are influenced by the molecular structure and environment. icmab.esresearchgate.net The efficiency of energy transfer and the nature of excited states are key factors determined in these studies. nih.gov

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics and optical switching. mdpi.comfrontiersin.org Organic molecules with chiral structures or significant π-electron delocalization are promising candidates for second-order NLO materials. nih.govrsc.org The design of NLO materials often involves creating molecules with donor and acceptor groups connected by a π-conjugated bridge, which facilitates intramolecular charge transfer. nih.gov

This compound, with its furan (B31954) and phenyl rings connected by an imine linker, possesses the necessary π-conjugated framework. Theoretical methods like Density Functional Theory (DFT) are powerful tools used to predict the NLO properties of such compounds by calculating parameters like polarizability and hyperpolarizability. nih.govnih.govrsc.org Studies on similar organic frameworks show that introducing different donor or acceptor units can effectively tune the NLO response. rsc.org

Luminescence Properties and Quantum Yield Studies

Design of Sensing Materials Based on Imine Chemistry

The imine (–C=N–) group is a functional cornerstone in the design of chemical sensors. nih.gov Fluorescent chemical sensors, in particular, are gaining attention due to their high sensitivity and ease of operation. nih.govrsc.org The design of these sensors often involves immobilizing a reactive molecule onto a stable substrate like a polymer film. rsc.orgikm.org.my

The chemistry of this compound is directly relevant to this field. For instance, its precursor, p-toluidine, has been successfully used to create an optical sensing material for the detection of hydroxymethylfurfural (HMF). ikm.org.my In that work, p-toluidine was immobilized in a polyvinyl alcohol (PVA) film, and its reaction with HMF led to a detectable change in optical properties. ikm.org.my This demonstrates the potential of using the imine or amine functionality of this compound and its derivatives for developing selective and sensitive chemical sensors for various analytes. nih.govmdpi.comrsc.org

Environmental Chemistry Studies

Understanding the environmental impact of chemical compounds is crucial for sustainable technological development. Ecotoxicological studies assess the potential harm a substance may cause to ecosystems.

Ecotoxicological Profiling: Phytotoxicity Assessment in Plant Systems

Phytotoxicity assessment is a key component of a compound's environmental profile, evaluating its potential to cause damage to plants. eppo.intmdpi.com Such tests are often conducted following standardized guidelines, like the OECD 208 Guideline, to ensure reliable and comparable results. researchgate.netacs.org

The phytotoxicity of this compound has been specifically evaluated. researchgate.netacs.org In a plant growth test using radish (Raphanus sativus, a dicotyledon) and oat (Avena sativa, a monocotyledon), this compound (referred to as compound 1b in the study) was found to have no ecotoxicological impact. researchgate.netacs.orgacs.org This is a significant finding, especially when compared to other structurally related Schiff bases and their aminophosphonic acid derivatives, which did exhibit toxicity towards the tested plants. researchgate.netacs.orgresearchgate.net For example, N-furfurylidene-p-anisidine and N-(2-nitrofurfurylidene)-p-toluidine were both found to be toxic. researchgate.netacs.org

| Compound Name | Test Organism 1 | Test Organism 2 | Observed Phytotoxicity | Reference |

|---|---|---|---|---|

| This compound | Radish (Raphanus sativus) | Oat (Avena sativa) | No ecotoxicological impact | researchgate.net, acs.org |

| N-furfurylidene-p-anisidine | Radish (Raphanus sativus) | Oat (Avena sativa) | Toxic | researchgate.net, acs.org |

| N-(2-nitrofurfurylidene)-p-toluidine | Radish (Raphanus sativus) | Oat (Avena sativa) | Toxic | researchgate.net, acs.org |

| 2-furyl N-(p-methylphenyl)-aminomethylphosphonic acid | Radish (Raphanus sativus) | Oat (Avena sativa) | Toxic | researchgate.net, acs.org |

Environmental Degradation Pathways and Metabolite Identification

The environmental fate of the Schiff base this compound is primarily governed by its susceptibility to hydrolysis and the subsequent biodegradation or transformation of its constituent precursors. The principal degradation pathway commences with the cleavage of the imine (azomethine) bond, yielding p-toluidine and furfural (B47365). These primary metabolites then enter distinct environmental degradation routes.

Primary Degradation: Hydrolysis

The initial and most significant degradation step for this compound in an aqueous environment is the hydrolysis of its C=N double bond. This reaction is reversible and can be catalyzed by acidic or alkaline conditions, breaking the compound down into its parent aldehyde (furfural) and primary amine (p-toluidine). mdpi.comnih.govsci-hub.se The stability of Schiff bases is generally low in the presence of moisture, making hydrolysis a critical pathway for its initial breakdown in soil and aquatic systems. researchgate.net

Secondary Degradation of Metabolites

Once formed, p-toluidine and furfural undergo further degradation through various biotic and abiotic processes.

Degradation Pathways of p-Toluidine:

The environmental breakdown of p-toluidine, a recognized industrial chemical, has been documented under both aerobic and anaerobic conditions. researchgate.net